molecular formula C21H16FN3O2S B2873978 N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207012-43-8

N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2873978
CAS No.: 1207012-43-8
M. Wt: 393.44
InChI Key: OSFUYZBCNHGISI-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 7 and an acetamide moiety linked to a 3-fluorophenyl group.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-13-5-7-14(8-6-13)17-11-28-20-19(17)23-12-25(21(20)27)10-18(26)24-16-4-2-3-15(22)9-16/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFUYZBCNHGISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3-fluorophenyl and 4-methylphenyl groups is carried out via nucleophilic substitution reactions, often using reagents such as fluorobenzene and methylbenzene derivatives. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted thienopyrimidine compounds with varying biological activities.

Scientific Research Applications

N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound Name Substituents (Position 7 / Acetamide Side Chain) Biological Activity Key Findings Reference
N-(3-Fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (Target) 7-(4-methylphenyl) / N-(3-fluorophenyl) Inferred: Anti-inflammatory, kinase inhibition Structural similarity to COX-2 inhibitors (e.g., compounds in ) suggests potential anti-inflammatory activity. Fluorine may enhance bioavailability.
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl) / N-(3-methoxybenzyl) Not explicitly stated Higher molecular weight (423.46 g/mol) due to methoxybenzyl group; fluorophenyl may improve target binding .
N-(4-Acetamidophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 7-phenyl / N-(4-acetamidophenyl) Inferred: Anti-inflammatory Acetamidophenyl group mimics sulfonamide moieties in COX-2 inhibitors .
N-(3,5-Dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide 7-(4-methoxyphenyl) / N-(3,5-dimethoxyphenyl) Inferred: Kinase inhibition Methoxy groups may enhance solubility and reduce metabolic degradation .
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 7-phenyl / N-(2-chloro-4-methylphenyl) Inferred: Antimicrobial Chlorine substituent likely improves membrane permeability and target affinity .

Key Observations :

Substituent Impact on Activity: Fluorine: Compounds with fluorophenyl groups (e.g., ) often exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius. Methoxy Groups: Methoxy-substituted derivatives (e.g., ) show improved solubility, which is critical for oral bioavailability. Chlorine: Chlorinated analogs (e.g., ) may prioritize antimicrobial over anti-inflammatory effects, as seen in other halogenated thienopyrimidines.

Structural-Activity Relationships (SAR): The thieno[3,2-d]pyrimidin-4-one core is essential for binding to enzymes like COX-2 or kinases. Bulky substituents on the acetamide side chain (e.g., methoxybenzyl in ) may sterically hinder interactions with certain targets but improve selectivity.

Pharmacological Potential: Anti-inflammatory activity correlates with sulfonamide or acetamide side chains that mimic COX-2 inhibitors (e.g., ). Anticancer activity is linked to substituents like thiophene (see ), though this is more common in thieno[2,3-d]pyrimidines .

Biological Activity

N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique molecular structure, characterized by a fluorophenyl group and a thienopyrimidine core, has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C22H18FN3O2S
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 1207002-53-6

The presence of the fluorine atom enhances the compound's stability and biological activity compared to other halogenated derivatives, making it an interesting candidate for further research.

While detailed mechanisms specific to this compound are still under investigation, similar thienopyrimidine derivatives have shown promising biological activity through various pathways:

  • Enzyme Inhibition : Compounds in this class often function as enzyme inhibitors by binding to active sites, thereby blocking enzymatic activity. This can lead to anti-inflammatory and anticancer effects.
  • Apoptosis Induction : Research indicates that these compounds can induce apoptosis in cancer cells, a crucial mechanism for anticancer agents.
  • Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on kinases such as VEGFR-2 and AKT, which are critical in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds:

Study Cell Lines Tested IC50 Values (µM) Mechanism
HepG2 (liver cancer)3.105Induces apoptosis via caspase activation
PC-3 (prostate cancer)2.15Inhibits cell cycle progression
Various cancer typesRange from 0.075 to 6.96Kinase inhibition (VEGFR-2 and AKT)

These findings suggest that the compound may exhibit broad-spectrum anticancer activity across multiple cancer types, including melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Case Studies

  • In Vitro Screening : A comprehensive screening involving over 60 cancer cell lines demonstrated that compounds structurally related to this compound showed significant cytotoxicity against various malignancies. The mechanism involved both direct cytotoxic effects and modulation of signaling pathways critical for tumor growth.
  • Mechanistic Insights : Further mechanistic studies revealed that these compounds could cause S phase cell cycle arrest and activate apoptotic pathways in treated cells. The binding affinity to target enzymes was evaluated using molecular docking studies, confirming a favorable interaction profile with key oncogenic targets.

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